Methyl 3-(decylamino)propanoate
Description
Methyl 3-(decylamino)propanoate is an organic compound characterized by a propanoate ester backbone substituted with a decylamino group at the third carbon position. Its molecular formula is C₁₄H₂₉NO₂, with a molecular weight of 243.39 g/mol. This compound is typically synthesized via a Michael addition reaction between methyl acrylate and decylamine, forming a key intermediate in the preparation of hydrazide derivatives or bioactive molecules .
Properties
Molecular Formula |
C14H29NO2 |
|---|---|
Molecular Weight |
243.39 g/mol |
IUPAC Name |
methyl 3-(decylamino)propanoate |
InChI |
InChI=1S/C14H29NO2/c1-3-4-5-6-7-8-9-10-12-15-13-11-14(16)17-2/h15H,3-13H2,1-2H3 |
InChI Key |
JCWJLQAPHNZUSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(decylamino)propanoate can be synthesized through the esterification of 3-(decylamino)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(decylamino)propanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form 3-(decylamino)propanoic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: 3-(decylamino)propanoic acid and methanol.
Reduction: 3-(decylamino)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(decylamino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(decylamino)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-(decylamino)propanoic acid, which may interact with enzymes or receptors in biological systems. The decylamino group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility: this compound serves as a versatile intermediate for hydrazide-based compounds, which are precursors to antioxidants and enzyme inhibitors .
- Structure-Activity Relationship (SAR): Longer alkyl chains (e.g., decylamino) improve lipid solubility, critical for blood-brain barrier penetration in neuroactive drugs .
- Limitations: The lack of explicit toxicological data for this compound necessitates further studies to establish safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
